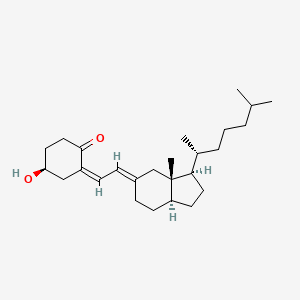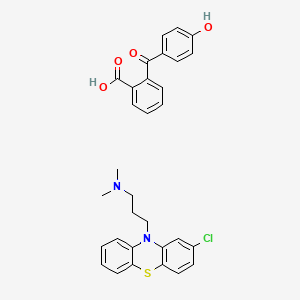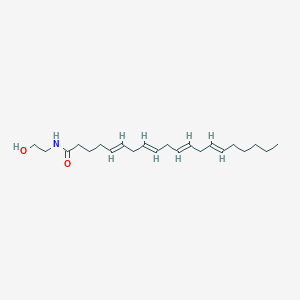
5-Hete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyeicosatetraenoic acid, commonly known as 5-Hete, is a metabolite of arachidonic acid. It belongs to the family of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids. 5-Hydroxyeicosatetraenoic acid is produced by various cell types in humans and other animals and plays a significant role in inflammatory and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Hydroxyeicosatetraenoic acid is synthesized from arachidonic acid through the action of the enzyme 5-lipoxygenase. The enzyme catalyzes the oxygenation of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid, which is subsequently reduced to 5-Hydroxyeicosatetraenoic acid .
Industrial Production Methods
Industrial production of 5-Hydroxyeicosatetraenoic acid typically involves the extraction of arachidonic acid from biological sources, followed by enzymatic conversion using 5-lipoxygenase. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-oxo-eicosatetraenoic acid.
Reduction: It can be reduced to form other hydroxylated derivatives.
Substitution: It can participate in substitution reactions to form different eicosanoid derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Hydroxyeicosatetraenoic acid include oxidizing agents like NADP+ and reducing agents like glutathione. The reactions typically occur under physiological conditions, such as in the presence of specific enzymes .
Major Products
The major products formed from the reactions of 5-Hydroxyeicosatetraenoic acid include 5-oxo-eicosatetraenoic acid, 5,15-dihydroxyeicosatetraenoic acid, and other hydroxylated eicosanoids .
Wissenschaftliche Forschungsanwendungen
5-Hydroxyeicosatetraenoic acid has numerous scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and enzymatic reactions.
Biology: It plays a role in cell signaling and regulation of inflammatory responses.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases, asthma, and certain types of cancer.
Industry: It is used in the development of anti-inflammatory drugs and as a biomarker for various diseases .
Wirkmechanismus
5-Hydroxyeicosatetraenoic acid exerts its effects through binding to specific receptors on cell surfaces, such as the OXE receptor. This binding triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB). These pathways lead to various cellular responses, such as inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-Hydroxyeicosatetraenoic acid: Another hydroxylated eicosanoid with similar inflammatory properties.
15-Hydroxyeicosatetraenoic acid: Known for its role in regulating immune responses and inflammation.
5-Oxo-eicosatetraenoic acid: A more potent derivative of 5-Hydroxyeicosatetraenoic acid with stronger pro-inflammatory effects .
Uniqueness
5-Hydroxyeicosatetraenoic acid is unique due to its specific role in the 5-lipoxygenase pathway and its ability to be further metabolized into various bioactive derivatives. Its involvement in both promoting and resolving inflammation makes it a critical molecule in the study of inflammatory diseases .
Eigenschaften
CAS-Nummer |
72255-35-7 |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
5-hydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23) |
InChI-Schlüssel |
KGIJOOYOSFUGPC-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/C=C/C(CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Synonyme |
5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,4-Methano-s-indacene-4(1H)-carboxaldehyde, 3a-(dihydroxymethyl)-8a-[[[(2R,6S,7R)-hexahydro-6-hydroxy-7-methyl-4-(2-methyl-2-propenyl)-1,4-oxazepin-2-yl]oxy]methyl]-3a,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (3aR,4aR,7R,7aR)-](/img/structure/B1233518.png)

![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1233526.png)
![4-[(3aR,4S,9bS)-8-[(4-methoxyphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B1233528.png)




